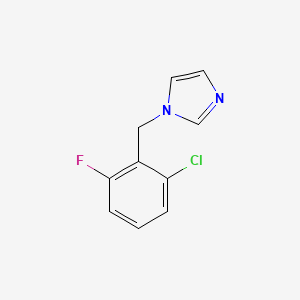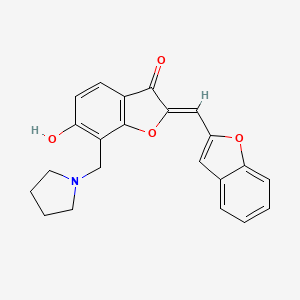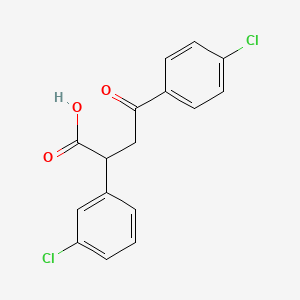
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N,N-dimetil-L-Glutamina es un derivado de la glutamina, un aminoácido que juega un papel crucial en diversos procesos biológicos. El compuesto se caracteriza por la presencia de un grupo protector 9-fluorenilmetoxocarbonilo (Fmoc), que se utiliza comúnmente en la síntesis de péptidos para proteger el grupo amino durante las reacciones químicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Fmoc-N,N-dimetil-L-Glutamina generalmente implica la protección del grupo amino de la L-glutamina con el grupo Fmoc, seguido de la dimetilación del nitrógeno de la amida. Las condiciones de reacción a menudo incluyen el uso de reactivos como la N,N-dimetilformamida (DMF) y la piperidina para la eliminación del grupo Fmoc .
Métodos de producción industrial
La producción industrial de Fmoc-N,N-dimetil-L-Glutamina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados y reactores a gran escala para asegurar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Fmoc-N,N-dimetil-L-Glutamina experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo Fmoc se puede eliminar en condiciones básicas utilizando piperidina, lo que permite la posterior funcionalización del grupo amino.
Oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes en la síntesis de péptidos.
Reactivos y condiciones comunes
Piperidina: Utilizado para la eliminación del grupo Fmoc.
N,N-dimetilformamida (DMF): Comúnmente utilizado como solvente en la síntesis de péptidos.
Principales productos formados
El producto principal formado a partir de las reacciones que involucran Fmoc-N,N-dimetil-L-Glutamina es el aminoácido desprotegido, que luego se puede modificar o incorporar a péptidos .
Aplicaciones Científicas De Investigación
Química
En química, Fmoc-N,N-dimetil-L-Glutamina se utiliza en la síntesis de péptidos y proteínas. El grupo Fmoc proporciona una protección temporal para el grupo amino, lo que permite que se produzcan reacciones selectivas .
Biología
En la investigación biológica, el compuesto se utiliza para estudiar las interacciones y funciones de las proteínas. También se utiliza en el desarrollo de fármacos y agentes terapéuticos basados en péptidos .
Medicina
En medicina, Fmoc-N,N-dimetil-L-Glutamina se utiliza en la síntesis de fármacos basados en péptidos, que tienen aplicaciones en el tratamiento de diversas enfermedades, incluido el cáncer y los trastornos autoinmunitarios .
Industria
En el sector industrial, el compuesto se utiliza en la producción a gran escala de péptidos y proteínas para fines de investigación y terapéuticos .
Mecanismo De Acción
El mecanismo de acción de Fmoc-N,N-dimetil-L-Glutamina implica la protección del grupo amino por el grupo Fmoc. Esta protección permite que se produzcan reacciones selectivas sin interferencia del grupo amino. El grupo Fmoc se puede eliminar en condiciones básicas, revelando el grupo amino libre para reacciones posteriores .
Comparación Con Compuestos Similares
Compuestos similares
Fmoc-L-Glutamina: Similar a Fmoc-N,N-dimetil-L-Glutamina pero sin la dimetilación del nitrógeno de la amida.
Fmoc-N,N-dimetil-L-Alanina: Otro aminoácido protegido con Fmoc con propiedades similares.
Singularidad
Fmoc-N,N-dimetil-L-Glutamina es único debido a la presencia del nitrógeno de la amida dimetilado, que puede influir en la reactividad y las propiedades del compuesto. Esto lo hace particularmente útil en aplicaciones específicas de síntesis de péptidos donde se desean tales modificaciones .
Propiedades
IUPAC Name |
(2S)-5-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-24(2)20(25)12-11-19(21(26)27)23-22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,28)(H,26,27)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMCAOKIIZQPSD-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide](/img/structure/B2539601.png)
![1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2539602.png)
![4-((2-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2539604.png)
![N-(3,4-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2539605.png)


![1-(4-fluorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2539609.png)
![3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one](/img/structure/B2539610.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2539613.png)





